molecular formula C14H10ClNO4 B6394228 2-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid CAS No. 1261936-97-3

2-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6394228
CAS No.: 1261936-97-3
M. Wt: 291.68 g/mol
InChI Key: WTDZSPDNJJDMMS-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid is an organic compound that features a combination of a chloro-substituted phenyl ring and an isonicotinic acid moiety

Properties

IUPAC Name

2-(4-chloro-3-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-8(2-3-11(10)15)12-7-9(13(17)18)4-5-16-12/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDZSPDNJJDMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=NC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688344
Record name 2-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-97-3
Record name 2-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid typically involves a multi-step process. One common method starts with the preparation of 4-chloro-3-methoxycarbonylbenzene, which is then subjected to a Suzuki-Miyaura coupling reaction with isonicotinic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

  • 4-Chloro-3-methoxycarbonylphenylboronic acid
  • Isonicotinic acid
  • Picolinic acid

Comparison:

  • 4-Chloro-3-methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of an isonicotinic acid moiety. It is primarily used in Suzuki-Miyaura coupling reactions.
  • Isonicotinic acid: Shares the isonicotinic acid moiety but lacks the chloro and methoxycarbonyl substituents. It is commonly used in the synthesis of pharmaceuticals.
  • Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at a different position. It is used in metal chelation and as a nutritional supplement .

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